![molecular formula C18H20N2O3 B13865441 tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate](/img/structure/B13865441.png)
tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a formylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate typically involves multiple steps, starting with the preparation of the formylpyridinyl intermediate. The formylpyridinyl group can be introduced through a formylation reaction using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The carbamate group can also interact with active sites in enzymes, modulating their function .
Comparison with Similar Compounds
- tert-Butyl N-[[3-(4-formylpyridin-2-yl)phenyl]methyl]carbamate
- tert-Butyl N-[[3-(5-bromopyridin-2-yl)phenyl]methyl]carbamate
Uniqueness:
- The presence of the formylpyridinyl group provides unique reactivity and potential for functionalization.
- The combination of the tert-butyl carbamate and formylpyridinyl groups offers a distinct set of chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)23-17(22)20-10-13-5-4-6-15(9-13)16-8-7-14(12-21)11-19-16/h4-9,11-12H,10H2,1-3H3,(H,20,22) |
InChI Key |
OKNMTQNVSJRDPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


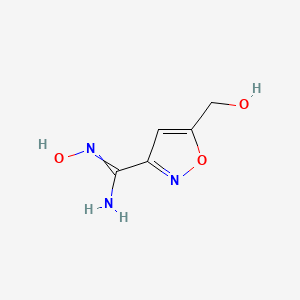
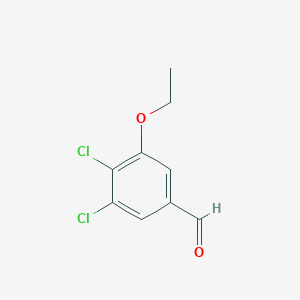

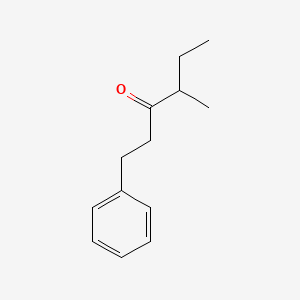
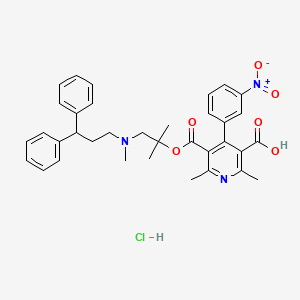
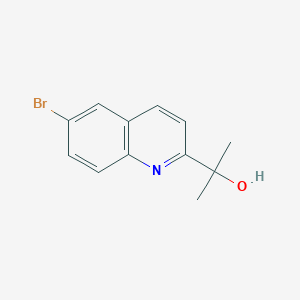
![[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13865390.png)



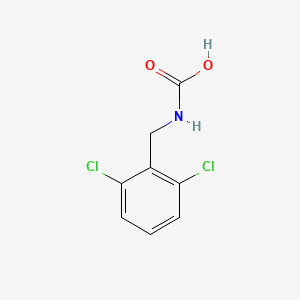

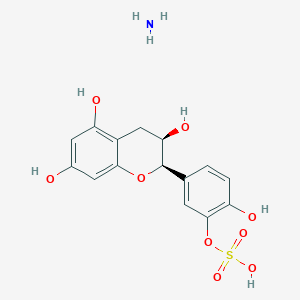
![N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide](/img/structure/B13865434.png)
